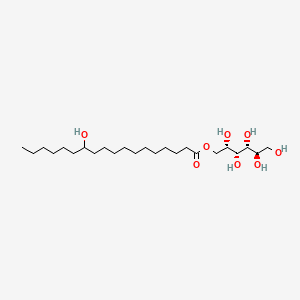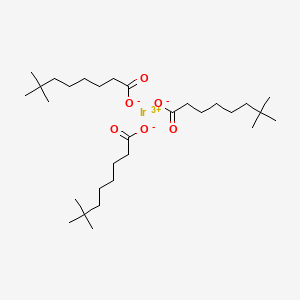
Iridium(3+) neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+) neodecanoate typically involves the reaction of iridium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{IrCl}_3 + 3 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ir(C}9\text{H}{19}\text{COO)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity iridium and neodecanoic acid. The process includes steps such as dissolution, reaction, filtration, and purification to obtain the final product with high yield and purity .
化学反応の分析
Types of Reactions: Iridium(3+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to iridium(0) or iridium(I) species under specific conditions.
Substitution: Ligand exchange reactions can occur, where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Iridium(IV) oxides or hydroxides.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: New iridium complexes with different ligands
科学的研究の応用
Iridium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a component in electronic devices .
作用機序
The mechanism of action of iridium(3+) neodecanoate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. Additionally, it can interfere with cellular signaling pathways, leading to apoptosis or cell death. The exact molecular targets and pathways involved depend on the specific application and conditions .
類似化合物との比較
Tris(2-phenylpyridine)iridium(III): Known for its use in organic light-emitting diodes (OLEDs).
Cyclometalated Iridium(III) Complexes: Widely studied for their luminescent properties and applications in imaging and sensing.
Iridium(III) Chloride: A common precursor for various iridium complexes.
Uniqueness of Iridium(3+) Neodecanoate: this compound is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium complexes .
特性
CAS番号 |
93982-73-1 |
|---|---|
分子式 |
C30H57IrO6 |
分子量 |
706.0 g/mol |
IUPAC名 |
7,7-dimethyloctanoate;iridium(3+) |
InChI |
InChI=1S/3C10H20O2.Ir/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChIキー |
GLYWJLOLFNVPOP-UHFFFAOYSA-K |
正規SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



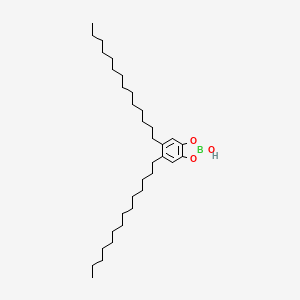


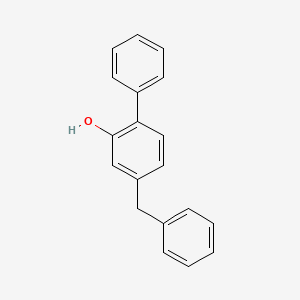

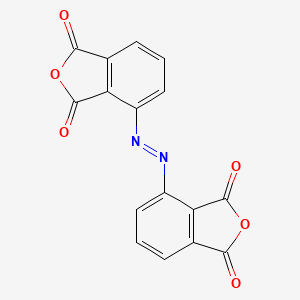
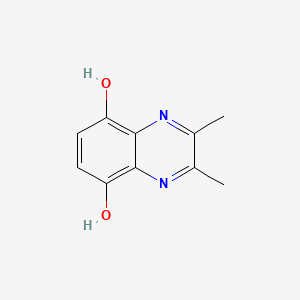
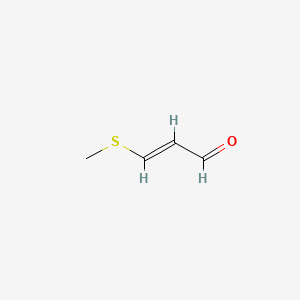


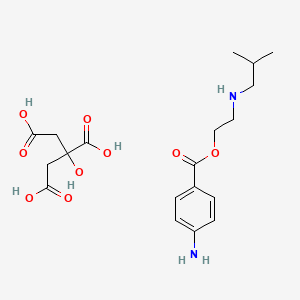
![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
